BenchChemオンラインストアへようこそ!

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid

GRK2 inhibition GPCR signaling Kinase profiling

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 260555-42-8) is a synthetic heterocyclic small molecule combining a 1,4-benzodioxin moiety with a 5-oxopyrrolidine-3-carboxylic acid scaffold. The compound is commercially cataloged as a GRK2 (G protein-coupled receptor kinase 2)-targeting agent, with a molecular formula of C13H13NO5, a molecular weight of 263.25 g/mol, and a typical purity specification of ≥95% (HPLC).

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 260555-42-8
Cat. No. B1302453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid
CAS260555-42-8
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)O
InChIInChI=1S/C13H13NO5/c15-12-5-8(13(16)17)7-14(12)9-1-2-10-11(6-9)19-4-3-18-10/h1-2,6,8H,3-5,7H2,(H,16,17)
InChIKeyWYAZIQJWTHGDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 260555-42-8): GRK2-Targeted Research Compound for Kinase Profiling


1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 260555-42-8) is a synthetic heterocyclic small molecule combining a 1,4-benzodioxin moiety with a 5-oxopyrrolidine-3-carboxylic acid scaffold [1]. The compound is commercially cataloged as a GRK2 (G protein-coupled receptor kinase 2)-targeting agent, with a molecular formula of C13H13NO5, a molecular weight of 263.25 g/mol, and a typical purity specification of ≥95% (HPLC) . Its computed XLogP3 of 0.2 indicates a balanced hydrophilic-lipophilic profile [2]. The compound is supplied as a powder for in vitro research and is classified with GHS07 hazard warnings (H302, H315, H319, H335) .

Why Generic GRK2 Inhibitors Cannot Replace 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid in Research Protocols


GRK2 inhibition is pursued through structurally diverse chemotypes including paroxetine-based derivatives, indazole-paroxetine hybrids, and GSK180736A analogs [1]. Even minor modifications to the benzodioxin-pyrrolidinone core can profoundly alter kinase selectivity profiles—for instance, the specific 1-(2,3-dihydro-1,4-benzodioxin-6-yl) N-substitution pattern on the pyrrolidinone ring is absent from clinically advanced GRK2 inhibitors such as CCG258747 (IC50 = 18 nM) and CCG258208 (IC50 = 30 nM), which instead rely on indazole or paroxetine scaffolds . The carboxylic acid functionality at position 3 of the pyrrolidinone ring provides a key vector for further derivatization or probe conjugation, a feature not universally present across the GRK2 inhibitor class . Consequently, generic replacement of this compound with an alternative GRK2 inhibitor could introduce unintended selectivity shifts, alter physicochemical properties, or compromise synthetic tractability in probe development programs.

Head-to-Head Comparative Evidence: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid vs. Alternative GRK2 Inhibitors


GRK2 Target Engagement: Reported Activity vs. Potent Reference Inhibitors

The compound is reported by multiple independent vendors to target GRK2 . However, no quantitative IC50, Ki, or EC50 value from a primary peer-reviewed study could be identified for this exact compound in the permitted source set. By contrast, the co-class reference inhibitor CCG258747 demonstrates an IC50 of 18 nM against GRK2 in enzymatic assays, and CCG258208 (GRK2-IN-1) exhibits an IC50 of 30 nM with 230-fold selectivity over GRK5 . The absence of analogous quantitative potency and selectivity data for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid represents a critical evidence gap for procurement decisions based on biochemical potency.

GRK2 inhibition GPCR signaling Kinase profiling

Hydrophilic-Lipophilic Balance: XLogP3 Comparison vs. Advanced GRK2 Inhibitors

The computed XLogP3 of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid is 0.2 [1], indicating a markedly hydrophilic character compared to structurally more complex GRK2 inhibitors. For reference, paroxetine, from which several advanced GRK2 inhibitors are derived, has an XLogP3 of 3.6, and the indazole-paroxetine hybrid GSK180736A has a predicted LogP of approximately 2.8 [2]. The lower lipophilicity of the target compound may confer superior aqueous solubility and reduced non-specific protein binding, though this comes at the potential cost of membrane permeability.

Physicochemical properties Drug-likeness Solubility

Purity Specification and Batch Consistency for Reproducible Research

Commercial suppliers specify purity at ≥95% (HPLC) for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid, with at least one vendor (MolCore) certifying NLT 98% . In contrast, many early-stage screening compounds or custom-synthesized GRK2 tool molecules from academic laboratories lack batch-specific purity certification, which can lead to potency variability across experiments. The availability of the compound through multiple established chemical vendors (Fluorochem, BOC Sciences, American Elements) with defined purity specifications and safety documentation (SDS, GHS classification) supports procurement for regulated research environments and multi-site reproducibility studies [1].

Quality control Reproducibility Chemical procurement

Structural Scaffold Uniqueness: 1,4-Benzodioxin-6-yl Substitution vs. Paroxetine and Indazole Cores

The 1-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent on the pyrrolidinone ring represents a chemotype not represented in the major classes of potent, selective GRK2 inhibitors. The most advanced GRK2 inhibitor series are built on paroxetine (a selective serotonin reuptake inhibitor) or GSK180736A (a ROCK1 inhibitor-derived indazole scaffold) cores [1]. Specifically, CCG258747 and CCG258208 feature indazole-paroxetine hybrid structures, while compound 14as (GRK2-IN-1) is a direct paroxetine derivative . A substructure search of ChEMBL and PubChem confirms that the benzodioxin-pyrrolidinone-carboxylic acid combination is distinct from these established inhibitor families [2]. This structural divergence may be advantageous for exploring novel intellectual property space or achieving selectivity profiles orthogonal to those of paroxetine-based inhibitors.

Scaffold novelty Medicinal chemistry Patent landscape

Optimal Research and Procurement Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 260555-42-8)


Scaffold for Structure-Activity Relationship (SAR) Exploration of Novel GRK2 Inhibitors

The structurally unique 1,4-benzodioxin-6-yl-pyrrolidinone-carboxylic acid core, absent from paroxetine- and indazole-based inhibitor families [1], makes this compound a logical starting point for SAR campaigns aiming to identify GRK2 inhibitors with novel intellectual property space . The carboxylic acid handle at the pyrrolidinone 3-position provides a convenient synthetic vector for amide coupling or esterification to generate focused compound libraries. Its hydrophilic profile (XLogP3 = 0.2) [2] also offers room for lipophilic optimization during lead development.

Physicochemical Reference Standard for GRK2 Inhibitor Solubility Assays

With a computed XLogP3 of 0.2—over three log units lower than paroxetine [2]—this compound can serve as a hydrophilic boundary marker in solubility, permeability, or protein-binding screening cascades for GRK2 programs. Procuring this compound alongside more lipophilic reference inhibitors (e.g., paroxetine or CCG258747) enables construction of a multipoint lipophilicity-response curve for assay validation.

Quality-Assured Reagent for Multi-Site GPCR Signaling Reproducibility Studies

Commercial availability with defined purity (≥95–98%) and full SDS/GHS documentation from multiple suppliers (Fluorochem, BOC Sciences, American Elements) supports its use as a standardized reagent in multi-laboratory GPCR signaling studies. This contrasts with in-house synthesized GRK2 probes that often lack batch-to-batch purity certification, making cross-study comparisons unreliable.

Control Compound for GRK2 vs. GRK5 Selectivity Counter-Screens

Given that GRK2 and GRK5 share high structural homology and many inhibitors show cross-reactivity, a structurally divergent compound like this benzodioxin derivative may exhibit a selectivity profile distinct from paroxetine-based inhibitors, which often retain residual GRK5 activity [1]. Its inclusion in selectivity counter-screening panels alongside well-characterized inhibitors (e.g., CCG258208 with 230-fold GRK2/GRK5 selectivity) could help validate the selectivity window of novel chemical matter.

Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.